molecular formula C11H19NO B13249929 (2-Ethylbutyl)(furan-2-ylmethyl)amine

(2-Ethylbutyl)(furan-2-ylmethyl)amine

Cat. No.: B13249929
M. Wt: 181.27 g/mol
InChI Key: FHMZQJKUXYIZGT-UHFFFAOYSA-N
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Description

(2-Ethylbutyl)(furan-2-ylmethyl)amine is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amine group attached to a 2-ethylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutyl)(furan-2-ylmethyl)amine typically involves the reaction of furan-2-carboxaldehyde with 2-ethylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutyl)(furan-2-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various electrophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or alkyl halides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, secondary and tertiary amines, and substituted furan compounds .

Scientific Research Applications

(2-Ethylbutyl)(furan-2-ylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethylbutyl)(furan-2-ylmethyl)amine involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-Ethylbutyl)(furan-2-ylmethyl)amine: Unique due to its specific substitution pattern on the furan ring and the presence of the 2-ethylbutyl chain.

    Furan-2-ylmethylamine: Lacks the 2-ethylbutyl substitution, leading to different chemical and biological properties.

    (2-Ethylbutyl)amine: Does not contain the furan ring, resulting in a different reactivity profile.

Uniqueness

The presence of both the furan ring and the 2-ethylbutyl chain in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-ethyl-N-(furan-2-ylmethyl)butan-1-amine

InChI

InChI=1S/C11H19NO/c1-3-10(4-2)8-12-9-11-6-5-7-13-11/h5-7,10,12H,3-4,8-9H2,1-2H3

InChI Key

FHMZQJKUXYIZGT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1=CC=CO1

Origin of Product

United States

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